tert-butyl 4-(2,6-difluorophenyl)piperazine-1-carboxylate tert-butyl 4-(2,6-difluorophenyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 951626-76-9
VCID: VC11985072
InChI: InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-9-7-18(8-10-19)13-11(16)5-4-6-12(13)17/h4-6H,7-10H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=C2F)F
Molecular Formula: C15H20F2N2O2
Molecular Weight: 298.33 g/mol

tert-butyl 4-(2,6-difluorophenyl)piperazine-1-carboxylate

CAS No.: 951626-76-9

Cat. No.: VC11985072

Molecular Formula: C15H20F2N2O2

Molecular Weight: 298.33 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 4-(2,6-difluorophenyl)piperazine-1-carboxylate - 951626-76-9

Specification

CAS No. 951626-76-9
Molecular Formula C15H20F2N2O2
Molecular Weight 298.33 g/mol
IUPAC Name tert-butyl 4-(2,6-difluorophenyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-9-7-18(8-10-19)13-11(16)5-4-6-12(13)17/h4-6H,7-10H2,1-3H3
Standard InChI Key BIXPVXXKHUCNEU-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=C2F)F
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=C2F)F

Introduction

Structural and Chemical Identity

Molecular Architecture

tert-Butyl 4-(2,6-difluorophenyl)piperazine-1-carboxylate comprises a six-membered piperazine ring substituted at the 4-position with a 2,6-difluorophenylmethyl group. The tertiary-butyloxycarbonyl (Boc) group protects the piperazine nitrogen, a strategic feature that facilitates selective deprotection during synthetic modifications. The fluorine atoms at the 2- and 6-positions of the phenyl ring introduce electronic effects that influence the compound’s reactivity and interaction with biological targets.

Key Structural Features:

  • Piperazine Core: A saturated heterocycle with two nitrogen atoms, enabling hydrogen bonding and salt formation.

  • 2,6-Difluorophenyl Group: Enhances metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity.

  • Boc Protecting Group: Provides steric hindrance and prevents unwanted side reactions during synthesis.

Physicochemical Properties

While experimental data for this specific compound remain limited, predictive models and analog comparisons suggest the following properties :

PropertyValue/Description
Boiling Point~450 °C (Estimated)
Density~1.27 g/cm³
pKa~0.2 (Predicted for the Boc group)
SolubilityLow in water; soluble in DMSO, DMF

The low aqueous solubility is typical for Boc-protected piperazines, necessitating organic solvents for handling.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of tert-butyl 4-(2,6-difluorophenyl)piperazine-1-carboxylate involves two primary steps:

  • Alkylation of Piperazine:
    Piperazine reacts with 2,6-difluorobenzyl bromide in the presence of a base (e.g., K2_2CO3_3) to form 4-(2,6-difluorophenylmethyl)piperazine. This step often employs polar aprotic solvents like DMF or acetonitrile.

  • Boc Protection:
    The secondary amine of piperazine is protected using di-tert-butyl dicarbonate ((Boc)2_2O) under basic conditions (e.g., triethylamine). This reaction typically proceeds at room temperature in dichloromethane.

Piperazine+2,6-Difluorobenzyl BromideBase4-(2,6-Difluorophenylmethyl)piperazine(Boc)2Otert-Butyl 4-(2,6-Difluorophenyl)piperazine-1-carboxylate\text{Piperazine} + \text{2,6-Difluorobenzyl Bromide} \xrightarrow{\text{Base}} \text{4-(2,6-Difluorophenylmethyl)piperazine} \xrightarrow{\text{(Boc)}_2\text{O}} \text{tert-Butyl 4-(2,6-Difluorophenyl)piperazine-1-carboxylate}

Biological Relevance and Applications

Comparative Analysis with Analogues

The table below contrasts tert-butyl 4-(2,6-difluorophenyl)piperazine-1-carboxylate with related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Features
tert-Butyl 4-(2,4-difluorophenyl)piperazine-1-carboxylateC15H20F2N2O2\text{C}_{15}\text{H}_{20}\text{F}_{2}\text{N}_{2}\text{O}_{2}298.332,4-Difluoro substitution; lower molecular weight
tert-Butyl 4-(5-fluoro-2-nitrophenyl)piperazine-1-carboxylateC15H20FN3O4\text{C}_{15}\text{H}_{20}\text{FN}_{3}\text{O}_{4}325.34Nitro group enhances electrophilicity

The 2,6-difluoro configuration in the target compound may offer superior steric and electronic profiles for target engagement compared to 2,4-difluoro analogues.

Research Frontiers and Challenges

Mechanistic Studies

Despite its synthetic accessibility, the biological mechanism of tert-butyl 4-(2,6-difluorophenyl)piperazine-1-carboxylate remains underexplored. Future studies could focus on:

  • Enzymatic Stability: Assessing susceptibility to esterases and cytochrome P450 enzymes.

  • Structure-Activity Relationships (SAR): Modifying the fluorine substitution pattern to optimize binding to targets like GPCRs .

Industrial Scalability

Challenges in large-scale production include:

  • Purification Complexity: High boiling points and similar polarity to byproducts complicate distillation .

  • Cost of Fluorinated Reagents: 2,6-Difluorobenzyl derivatives are less commercially available than their mono-fluoro counterparts.

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